molecular formula C19H17N3O3S B10996019 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Cat. No.: B10996019
M. Wt: 367.4 g/mol
InChI Key: HJEYYQJJOLHWDY-UHFFFAOYSA-N
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Description

4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic small molecule featuring a benzamide core linked via an acetamide bridge to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group. This compound belongs to a class of thiazole derivatives often investigated for their biological activities, including enzyme inhibition and receptor modulation. Its structure combines electron-rich aromatic systems (methoxyphenyl) with hydrogen-bonding motifs (amide groups), making it a candidate for interactions with biological targets such as kinases or proteases.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C19H17N3O3S/c1-25-16-8-4-13(5-9-16)19-22-15(11-26-19)10-17(23)21-14-6-2-12(3-7-14)18(20)24/h2-9,11H,10H2,1H3,(H2,20,24)(H,21,23)

InChI Key

HJEYYQJJOLHWDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is synthesized via cyclization reactions between α-chloroglycinates and thiobenzamides. A catalyst-free approach developed by recent research enables the formation of 5-acylamino-1,3-thiazoles under mild conditions, avoiding metal catalysts and reducing byproducts. For example, reacting ethyl 2-benzamido-2-chloroacetate with benzothioamide in ethanol at 80°C yields N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide with 88% efficiency. This method’s scalability and environmental compatibility make it suitable for large-scale production.

Methoxyphenyl Substitution

Introducing the 4-methoxyphenyl group at the thiazole’s C-2 position requires electrophilic aromatic substitution or Suzuki-Miyaura coupling. Patent literature describes using 4-methoxyphenylboronic acid with a brominated thiazole precursor in the presence of a palladium catalyst to achieve regioselective coupling. The reaction is conducted in a tetrahydrofuran-water mixture at 60°C, yielding the substituted thiazole intermediate with >90% purity after column chromatography.

Step-by-Step Synthesis Procedure

Synthesis of 2-(4-Methoxyphenyl)-1,3-Thiazole-4-Acetic Acid

  • Thiazole Formation : Combine ethyl 2-chloroacetoacetate (10 mmol) with 4-methoxyphenylthiourea (10 mmol) in ethanol. Reflux at 80°C for 6 hours to form ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-acetate.

  • Ester Hydrolysis : Treat the ester with 2M NaOH in a 1:1 ethanol-water solution. Stir at room temperature for 4 hours, acidify with HCl (pH 2–3), and extract with ethyl acetate to isolate the carboxylic acid.

Amidation with 4-Aminobenzamide

  • Activation of Carboxylic Acid : React 2-(4-methoxyphenyl)-1,3-thiazole-4-acetic acid (5 mmol) with thionyl chloride (15 mmol) in dichloromethane at 0°C for 1 hour, followed by reflux for 3 hours to form the acyl chloride.

  • Coupling Reaction : Add 4-aminobenzamide (5 mmol) and triethylamine (10 mmol) to the acyl chloride solution. Stir at room temperature for 12 hours, then purify via recrystallization from ethanol to obtain the target compound.

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield/Purity
Solvent SystemEthanol/Water (1:1)Enhances solubility of intermediates; yield increases by 15%
Temperature80°C (reflux)Accelerates cyclization; reduces reaction time by 30%
CatalystNone (catalyst-free)Eliminates metal contamination; purity >95%
Purification MethodColumn chromatographyRemoves unreacted thiourea; purity improves to 98%

Continuous flow reactors have been employed to intensify the acetylation step, reducing reaction time from 12 hours to 2 hours and improving yield by 20%.

Characterization and Analytical Validation

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 3.80 (s, 3H, OCH3), 6.97 (d, 2H, J = 8 Hz, aromatic), 7.85 (d, 2H, J = 8 Hz, benzamide), 8.30 (s, 1H, thiazole-H).

  • GC-MS : Molecular ion peak at m/z 367.4 confirms the molecular formula C19H17N3O3S.

Purity Assessment

Melting point analysis (165–167°C) and HPLC (98.5% purity) validate the compound’s structural integrity.

Comparative Analysis with Analogous Compounds

CompoundSynthesis YieldKey Structural Difference
4-Methoxybenzamide71%Lacks thiazole ring
N-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide88%Hydroxyl group instead of methoxy
Target Compound82%Methoxyphenyl-thiazole linkage

Industrial and Research Applications

The compound’s synthesis methodology supports scalable production for preclinical trials targeting inflammatory pathways. Future directions include derivatization at the thiazole’s 4-position to enhance bioavailability and computational modeling to predict binding affinities .

Chemical Reactions Analysis

Types of Reactions

4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: 4-({[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide.

    Reduction: 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethanol}amino)benzamide.

    Substitution: 4-({[2-(4-Methoxyphenyl)-5-bromothiazol-4-yl]acetyl}amino)benzamide.

Scientific Research Applications

Biological Activities

Research has demonstrated that thiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential antimicrobial agents .
  • Anticancer Potential : Thiazole derivatives have shown promise in cancer research. For instance, some studies report that similar compounds exhibit cytotoxic effects against human breast adenocarcinoma cell lines (MCF7) . These findings suggest that this compound could be explored further for its anticancer properties.
  • Acetylcholinesterase Inhibition : The compound's structural similarities to other thiazole-based compounds indicate potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Research has shown that certain thiazole derivatives can effectively inhibit this enzyme, thereby increasing acetylcholine levels in the brain .

Case Studies

Several studies have documented the synthesis and evaluation of thiazole derivatives similar to this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various thiazole derivatives and assessed their antibacterial properties using standard methods. Compounds were tested at concentrations of 1 µg/mL against multiple pathogens .
  • Anticancer Activity Assessment : Another study focused on the anticancer properties of thiazole derivatives against MCF7 cells using the Sulforhodamine B assay to determine cytotoxicity . Results indicated significant growth inhibition at specific concentrations.
  • Acetylcholinesterase Inhibition Studies : Research involving molecular docking simulations revealed that certain thiazole derivatives exhibit strong binding affinity to acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide (DY18M061)

  • Structure: Replaces the benzamide group with an acetamide and positions the 4-methoxyphenyl as an amino substituent on the thiazole.
  • Properties : High purity (≥97%) and simplified synthesis compared to the target compound .
  • Activity : Acetamide derivatives often exhibit improved metabolic stability but reduced binding affinity compared to benzamides in enzyme inhibition assays .

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide

  • Structure : Substitutes the 4-methoxyphenyl group with a 4-(trifluoromethoxy)phenyl moiety.
  • Synthetic Feasibility : Requires specialized fluorinated reagents, raising production costs compared to the methoxy analog .

Modifications to the Amide Linker

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e)

  • Structure : Incorporates a triazole ring and benzodiazolyl group into the linker.
  • Activity : The triazole and benzodiazolyl groups enhance π-π stacking and hydrogen-bonding interactions, which may improve inhibition of enzymes like α-glucosidase .
  • Synthesis : Multi-step process with moderate yields (~70–80%), reflecting increased complexity over the target compound .

EMAC2060 and EMAC2061

  • Structure : Feature hydrazine linkers and brominated or dichlorophenyl substituents.

Bioisosteric Replacements

N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (4CJ)

  • Structure: Replaces the methoxyphenyl group with a 3-fluoroanilino moiety.
  • Properties : Fluorine’s electronegativity enhances membrane permeability and pharmacokinetic profiles but may reduce solubility .

4-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-N-(4-methoxyphenyl)benzamide

  • Structure : Substitutes the thiazole with a thiadiazole ring and adds a sulfanyl group.
  • Activity: Thiadiazoles are known for antimicrobial activity, suggesting this derivative could outperform the target compound in bacterial inhibition studies .

Key Comparative Data

Compound Name Molecular Formula Key Substituents Synthetic Yield (%) Notable Properties Reference
Target Compound C₁₉H₁₈N₃O₃S 4-Methoxyphenyl, benzamide N/A Balanced solubility/binding
DY18M061 C₁₈H₁₇N₃O₂S 4-Methoxyphenylamino, acetamide >97 High purity, metabolic stability
4-Trifluoromethoxy analog C₁₉H₁₄F₃N₃O₃S 4-Trifluoromethoxyphenyl N/A Enhanced oxidative stability
EMAC2060 C₂₄H₂₀BrN₃O₂S Bromide, hydrazine linker <80 Antiviral activity
4CJ C₁₇H₁₄FN₃OS 3-Fluoroanilino N/A Improved permeability

Discussion of Structural-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Enhance binding to hydrophobic enzyme pockets but may reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., Trifluoromethoxy) : Improve target affinity and stability but complicate synthesis .

Biological Activity

The compound 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, examining its structure, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S. The structure includes:

  • A thiazole ring,
  • An acetylamino group,
  • A methoxyphenyl substituent.

Structural Features

FeatureDescription
Thiazole RingContributes to the compound's biological activity.
Acetyl GroupImparts additional reactivity and potential for interaction with biological targets.
Methoxyphenyl SubstituentEnhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that compounds with a thiazole moiety can exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to this compound have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The presence of the acetyl group suggests potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Preliminary studies indicate that thiazole derivatives can inhibit COX-1 and COX-2, which are crucial in the inflammatory response . This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Recent findings have highlighted the anticancer potential of thiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study 1: Antimicrobial Activity

In a study by Lesyk et al. (2003), a series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds bearing methoxy groups exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts . This supports the hypothesis that the methoxyphenyl group in this compound may similarly enhance its antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

A study published in MDPI explored various thiazole compounds' effects on inflammation markers in vitro. The results indicated that specific thiazole derivatives could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, acetylation, and benzamide coupling. Key steps include:

  • Cyclocondensation of 4-methoxyphenyl thioamide with α-bromoacetophenone derivatives to form the thiazole core .
  • Acetylation of the thiazole intermediate using chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Coupling with 4-aminobenzamide via amide bond formation in polar aprotic solvents (e.g., DMF) with carbodiimide-based coupling agents .
    • Critical Parameters : Reaction temperature (60–80°C for thiazole formation), solvent choice (DMF for coupling), and catalyst (e.g., HOBt for amide bond efficiency). Purity is monitored via TLC and NMR .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 410.12) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereoelectronic effects of the thiazole-benzamide backbone (SHELX programs are widely used for refinement) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Case Study : Discrepancies in IC50_{50} values for cancer cell lines (e.g., 2.5 μM in MCF-7 vs. 15 μM in HeLa) may arise from assay conditions (e.g., serum concentration, incubation time).

  • Mitigation : Standardize protocols (e.g., 48-hour incubation in RPMI-1640 with 10% FBS) and use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
    • Data Interpretation : Compare logPP values (e.g., 2.8 vs. 3.5) to assess membrane permeability differences influencing activity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target selectivity?

  • SAR Insights :

ModificationEffect on ActivityReference
Methoxy → EthoxyImproved CYP450 stability but reduced potency (IC50_{50} ↑30%)
Thiazole → OxadiazoleLoss of kinase inhibition (ΔIC50_{50} >50 μM)
Acetyl → PropionylEnhanced solubility (logPP ↓0.5) with retained efficacy
  • Computational Tools : Molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets (e.g., CDK2, EGFR) .

Q. What are the challenges in elucidating the compound’s mechanism of action, and how can proteomics address them?

  • Experimental Design :

  • Pull-Down Assays : Use biotinylated derivatives to identify protein targets (e.g., HSP90, tubulin) .
  • Phosphoproteomics : SILAC-based quantification to map signaling pathway disruptions (e.g., PI3K/Akt suppression) .
    • Limitations : Off-target effects may arise due to the compound’s thiazole-acetyl moiety binding to unrelated ATPases .

Methodological Considerations

Q. How should researchers optimize crystallization conditions for X-ray studies of this compound?

  • Approach : Screen solvents (e.g., DMSO/water vs. ethanol/hexane) and temperatures (4°C vs. RT). SHELXD is effective for phase problem resolution in thiazole-containing structures .
  • Data Quality : Aim for resolution <1.0 Å and Rmerge_{merge} <5% to resolve electron density of the methoxyphenyl group .

Q. What in vitro models best predict in vivo efficacy for this compound’s anticancer potential?

  • Models :

  • 3D spheroids (MCF-7) to mimic tumor microenvironments .
  • Patient-derived xenograft (PDX) cells in co-culture with fibroblasts .
    • Endpoint Metrics : Apoptosis (Annexin V/PI) vs. senescence (β-galactosidase) to distinguish mechanisms .

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